molecular formula C13H12N4OS B2959540 N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329079-20-1

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2959540
CAS RN: 329079-20-1
M. Wt: 272.33
InChI Key: TUWUBMOIFVJWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMIA is a white crystalline powder that belongs to the class of thioacetamide derivatives. It was first synthesized by researchers at the University of California, San Francisco, in 2006. CMIA has shown promising results in various in vitro and in vivo studies, making it a potential candidate for the development of drugs for the treatment of several diseases.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, aiming to use them as antimicrobial agents. The research involved synthesizing derivatives like thiazole, pyridone, and chromene, showing promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacological Potentials

Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This work highlighted the binding and inhibitory effects of these compounds across various assays, indicating their promising pharmacological potentials (Faheem, 2018).

Antimicrobial and Antifungal Activities

Gouda et al. (2010) synthesized certain new thiazolidinone, thiazoline, and thiophene derivatives, which were evaluated as antimicrobial agents, revealing some compounds with promising activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, which were characterized and evaluated for their significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Glutaminase Inhibitors

Shukla et al. (2012) discussed the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, identifying compounds with similar potency to BPTES, offering a path for developing new therapeutic agents with improved solubility and efficacy (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Reactivity and Synthesis of Heterocyclic Derivatives

Khalil et al. (2012) investigated the reactivity of a cyanoacetamide derivative for the facile synthesis of pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives, revealing the versatility of such compounds in synthesizing a broad range of heterocyclic structures (Khalil, Sayed, & Raslan, 2012).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-17-7-6-15-13(17)19-9-12(18)16-11-5-3-2-4-10(11)8-14/h2-7H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWUBMOIFVJWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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